molecular formula C21H20N4O4 B2379646 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034255-51-9

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2379646
CAS RN: 2034255-51-9
M. Wt: 392.415
InChI Key: UUUYTSKRCCURSM-SHTZXODSSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-7-methoxybenzofuran-2-carboxamide" has focused on developing novel synthetic routes and characterizing the resulting molecules. For example, the synthesis of new classes of compounds through Ugi reactions and subsequent modifications has been a notable method for creating diverse molecular architectures. This approach has been instrumental in generating compounds with varied biological activities, as seen in the synthesis of cyclic dipeptidyl ureas and other heterocyclic compounds (Sañudo et al., 2006).

Biological Activity

Studies on related compounds have also investigated their potential biological activities, such as cytotoxic effects against cancer cells and antimicrobial properties. For instance, the exploration of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has revealed compounds with in vitro cytotoxic activity against certain cancer cell lines, highlighting the therapeutic potential of these molecular frameworks (Hassan et al., 2014). Similarly, the synthesis of quinoxalin-2-carboxamides has been guided by pharmacophoric requirements for 5-HT3 receptor antagonists, with some compounds showing significant receptor antagonism and potential antidepressant-like activity (Mahesh et al., 2011).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-27-17-4-2-3-13-11-18(29-19(13)17)20(26)25-14-5-7-15(8-6-14)28-21-16(12-22)23-9-10-24-21/h2-4,9-11,14-15H,5-8H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUYTSKRCCURSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.